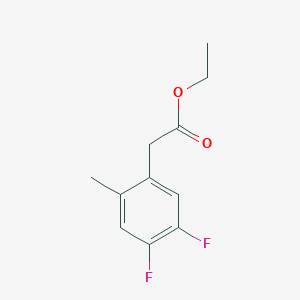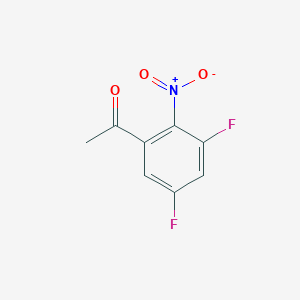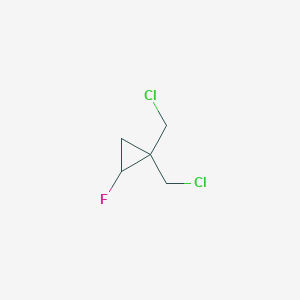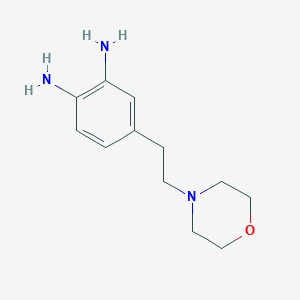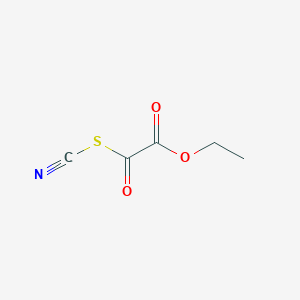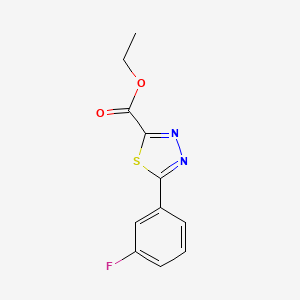
Ethyl 5-(3-fluorophenyl)-1,3,4-thiadiazole-2-carboxylate
Übersicht
Beschreibung
Ethyl 5-(3-fluorophenyl)-1,3,4-thiadiazole-2-carboxylate (EFT) is a recently developed organosulfur compound that has been the subject of a great deal of research in recent years. It is a small molecule that has been found to have a wide range of biological activities and applications, including anticancer, antifungal, anti-inflammatory, and antiviral effects. It has also been studied for its potential therapeutic uses in the treatment of cancer, diabetes, and other diseases.
Wissenschaftliche Forschungsanwendungen
Ethyl 5-(3-fluorophenyl)-1,3,4-thiadiazole-2-carboxylate has been studied for its potential therapeutic uses in the treatment of cancer, diabetes, and other diseases. It has also been studied for its potential applications in drug delivery systems, as a novel anti-inflammatory agent, and as an anticancer agent. In addition, Ethyl 5-(3-fluorophenyl)-1,3,4-thiadiazole-2-carboxylate has been studied for its potential use in the treatment of neurological disorders and as an antioxidant.
Wirkmechanismus
The mechanism of action of Ethyl 5-(3-fluorophenyl)-1,3,4-thiadiazole-2-carboxylate is not completely understood, but it is believed to involve the inhibition of enzymes involved in the biosynthesis of bacterial cell wall components, as well as the inhibition of the production of pro-inflammatory cytokines. In addition, it has been shown to inhibit the activity of certain enzymes involved in the metabolism of glucose, as well as to act as an antioxidant.
Biochemical and Physiological Effects
Ethyl 5-(3-fluorophenyl)-1,3,4-thiadiazole-2-carboxylate has been shown to inhibit the growth of bacteria, fungi, and viruses, as well as to have anti-inflammatory and antioxidant effects. It has also been shown to have an effect on the metabolism of glucose, and to inhibit the production of pro-inflammatory cytokines. In addition, it has been found to have an effect on the production of certain hormones, such as insulin and cortisol.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using Ethyl 5-(3-fluorophenyl)-1,3,4-thiadiazole-2-carboxylate in laboratory experiments include its low cost, its easy availability, and its wide range of applications. Additionally, it has been found to be relatively stable and easy to work with. The main limitation of Ethyl 5-(3-fluorophenyl)-1,3,4-thiadiazole-2-carboxylate is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
The potential future directions for the use of Ethyl 5-(3-fluorophenyl)-1,3,4-thiadiazole-2-carboxylate include its use as an anticancer agent, an anti-inflammatory agent, an antioxidant, and a drug delivery system. Additionally, it may be used in the treatment of neurological disorders, as well as in the treatment of diabetes and other diseases. It may also be used in the development of new drugs and drug delivery systems. Finally, it may be used to study the effects of environmental pollutants on human health.
Eigenschaften
IUPAC Name |
ethyl 5-(3-fluorophenyl)-1,3,4-thiadiazole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O2S/c1-2-16-11(15)10-14-13-9(17-10)7-4-3-5-8(12)6-7/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORGOZAHWSZTWIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN=C(S1)C2=CC(=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-(3-fluorophenyl)-1,3,4-thiadiazole-2-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




